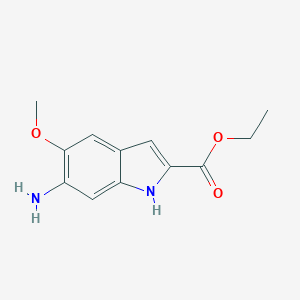

Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-3-17-12(15)10-4-7-5-11(16-2)8(13)6-9(7)14-10/h4-6,14H,3,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEUGINJYISDCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=C(C=C2N1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450143 | |

| Record name | ETHYL 6-AMINO-5-METHOXYINDOLE-2-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107575-60-0 | |

| Record name | Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107575-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ETHYL 6-AMINO-5-METHOXYINDOLE-2-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate" properties and characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indole Scaffold and the Potential of a Unique Derivative

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from neurotransmitters like serotonin to potent anti-cancer agents.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged scaffold in drug discovery.[3][4] This guide focuses on a specific, functionally rich derivative: Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate . With its strategic placement of an amino, a methoxy, and an ethyl carboxylate group, this molecule presents a compelling starting point for the synthesis of novel therapeutic agents. The electron-donating amino and methoxy groups are expected to modulate the reactivity and biological activity of the indole core, while the ethyl carboxylate at the 2-position offers a versatile handle for further chemical modifications. This document serves as a comprehensive technical resource, consolidating available data on its properties, synthesis, and potential applications to empower researchers in their quest for new medicines.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. While comprehensive experimental data for this compound is not extensively documented in publicly available literature, we can compile its known properties and predict others based on established chemical principles and data from closely related analogues.

Core Physicochemical Characteristics

| Property | Value/Information | Source |

| Molecular Formula | C₁₂H₁₄N₂O₃ | PubChem[5] |

| Molecular Weight | 234.25 g/mol | PubChem[5] |

| CAS Number | 107575-60-0 | PubChem[5] |

| Appearance | Slightly Yellowish-Brown Solid | Commercial Supplier Data |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | Commercial Supplier Data |

| Melting Point | Not experimentally determined. For comparison, the related compound Ethyl 5-methoxyindole-2-carboxylate has a melting point of 154-160 °C. | Predicted/Comparative |

| Boiling Point | Not experimentally determined. | Predicted/Comparative |

| XLogP3 | 1.9 | PubChem (Computed)[5] |

| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[5] |

| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed)[5] |

| Topological Polar Surface Area | 77.3 Ų | PubChem (Computed)[5] |

Spectroscopic Data: The Fingerprint of a Molecule

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the methoxy group, the amino group, the ethyl ester protons, and the N-H proton of the indole. The chemical shifts of the aromatic protons will be influenced by the electron-donating effects of the amino and methoxy groups.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Characteristic signals for the carbonyl carbon of the ester, the aromatic carbons of the indole ring, the methoxy carbon, and the ethyl group carbons are anticipated.

Infrared (IR) Spectroscopy:

The IR spectrum will reveal the presence of key functional groups. Expected characteristic absorption bands include:

-

N-H stretching vibrations for the indole and amino groups.

-

C-H stretching vibrations for the aromatic and aliphatic portions.

-

A strong C=O stretching vibration for the ester carbonyl group.

-

C-O stretching vibrations for the ester and methoxy groups.

-

C-N stretching vibrations.

Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will provide further structural information, likely showing losses of the ethoxy group from the ester and other characteristic fragments.

Synthesis and Chemical Reactivity

The synthesis of substituted indoles is a well-established field in organic chemistry, with numerous named reactions developed for their construction. A plausible synthetic strategy for this compound would likely involve a multi-step sequence starting from a suitably substituted aniline or nitrobenzene derivative.

Conceptual Synthetic Workflow

A potential synthetic route could be envisioned as follows, leveraging established indole synthesis methodologies such as the Reissert or Fischer indole synthesis. The causality behind the choice of a particular synthetic route would depend on the availability and cost of starting materials, as well as the desired scale and purity of the final product.

References

- 1. chem-casts.com [chem-casts.com]

- 2. rsc.org [rsc.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. [PDF] Synthesis and photophysical characterization of fluorescent indole nucleoside analogues | Semantic Scholar [semanticscholar.org]

- 5. This compound | C12H14N2O3 | CID 10966428 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological activity of "Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate" derivatives

An In-Depth Technical Guide to the Biological Activity of Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate Derivatives

Introduction: The Indole Scaffold as a Cornerstone of Modern Drug Discovery

The indole nucleus, a bicyclic aromatic heterocycle, is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its unique electronic and structural properties allow it to interact with a wide array of biological targets, making it a recurring motif in both natural products and synthetically derived pharmaceuticals.[1][2] Indole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3]

This guide focuses on the derivatives of a specific, highly functionalized core: This compound . The strategic placement of its substituents—an amino group at the 6-position, a methoxy group at the 5-position, and an ethyl carboxylate at the 2-position—provides a versatile platform for chemical modification and the exploration of structure-activity relationships (SAR). The electron-donating nature of the amino and methoxy groups, combined with the hydrogen-bonding capabilities of the indole N-H and the C6-amino group, and the potential for amide linkage at the C2-carboxylate position, creates a rich chemical space for developing targeted therapeutic agents.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It will provide a comprehensive analysis of the biological activities of these derivatives, delving into their mechanisms of action, summarizing key efficacy data, and providing detailed experimental protocols to facilitate further research and validation.

Part 1: Anticancer Activity - Targeting the Hallmarks of Malignancy

Derivatives of the indole scaffold have emerged as potent agents in oncology, capable of disrupting various biological processes essential for tumor growth and survival.[2][4] The functional groups on the this compound core offer multiple points for derivatization to optimize anticancer efficacy.

Mechanisms of Antineoplastic Action

The anticancer effects of indole derivatives are multifaceted, often involving the modulation of multiple cellular targets and pathways.[5][6]

-

Tubulin Polymerization Inhibition: Several indole-based compounds function as antimitotic agents by interfering with microtubule dynamics. They can bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules.[2] This disruption leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers programmed cell death (apoptosis).[2]

-

Kinase Inhibition: Many signaling pathways that drive cancer cell proliferation are regulated by protein kinases. Indole derivatives have been successfully designed as inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).[7][8] By blocking these enzymes, the compounds can halt proliferative signals.

-

Induction of Apoptosis: A primary goal of cancer therapy is to induce apoptosis in malignant cells. Indole derivatives can initiate this process through various mechanisms, including the activation of caspase cascades (caspase-3, -8, and -9), modulation of the Bax/Bcl-2 protein ratio to favor apoptosis, and activation of the p53 tumor suppressor pathway.[4][8]

-

DNA Interaction and Damage: Some derivatives can directly interact with DNA or inhibit enzymes crucial for its maintenance, such as topoisomerases.[5][9] This leads to DNA damage that is beyond the cell's repair capacity, triggering cell death.[4]

Data Summary: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative indole-2-carboxylate and indole-2-carboxamide derivatives against various human cancer cell lines.

| Compound ID/Modification | Target Cell Line | Activity Metric (IC₅₀/GI₅₀ in µM) | Reference |

| Compound 6i (Thiazolyl-indole-2-carboxamide) | MCF-7 (Breast) | 6.10 ± 0.4 | [7] |

| Compound 6v (Thiazolyl-indole-2-carboxamide) | MCF-7 (Breast) | 6.49 ± 0.3 | [7] |

| Compound 12 (Chalcone-indole derivative) | Various | 0.22 - 1.80 | [2] |

| Indolyl analog 241 (R=OMe, R1=CF3) | CEM (Leukemia) | 0.20 | [4] |

| Compound 5d (Indole-2-carboxamide) | MCF-7 (Breast) | 1.10 | [8] |

| Compound 5e (Indole-2-carboxamide) | MCF-7 (Breast) | 0.80 | [8] |

| Compound I(12) (Indole-2-carboxylic acid triazole) | MCF-7, HeLa, HEK293 | Potent vs. Cisplatin | [9] |

| Compound C11 (1H-indole-2-carboxylic acid deriv.) | Hep G2 (Liver) | Potent Inhibitor | [10] |

IC₅₀: Half-maximal inhibitory concentration; GI₅₀: Half-maximal growth inhibition.

Experimental Protocol: MTT Cell Viability Assay

This protocol outlines a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.[11][12]

Objective: To determine the concentration of a test compound that inhibits the metabolic activity of cultured cancer cells by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Test compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

-

96-well microtiter plates

-

Multichannel pipette and microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After incubation, remove the compound-containing medium. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: After the incubation with MTT, carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualization: Anticancer Workflow

Caption: Workflow for evaluating the anticancer activity of novel indole derivatives.

Part 2: Antimicrobial Activity - A Scaffold for Combating Pathogens

The indole ring is a key component of various natural and synthetic antimicrobial agents.[13] Derivatives of this compound have shown promise against a range of bacterial and fungal pathogens, including clinically relevant species.[13][14]

Mechanisms of Antimicrobial Action

-

Inhibition of Essential Enzymes: A notable mechanism is the inhibition of MmpL3, a transporter essential for moving mycolic acids to the mycobacterial cell envelope.[15] This target makes the compounds highly selective for mycobacteria.[15]

-

Disruption of Cell Integrity: Like many antimicrobial agents, indole derivatives can interfere with the integrity of the microbial cell wall or membrane, leading to leakage of cellular contents and cell death.

-

General Metabolic Disruption: The compounds may also inhibit other critical metabolic pathways necessary for pathogen survival.

Data Summary: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected indole-2-carboxylate derivatives against various microorganisms.

| Compound ID/Modification | Target Microorganism | Activity Metric (MIC in µg/mL) | Reference |

| Compound 2 (Amide derivative) | Enterococcus faecalis | Active | [13][14] |

| Compound 2 (Amide derivative) | Candida albicans | 8 | [13][14] |

| Compounds 1, 3, 5, 6 | Candida albicans | 32-64 | [14] |

| Compound I(6) (Triazole derivative) | Escherichia coli | Excellent Inhibition | [9] |

| Compound I(12) (Triazole derivative) | Bacillus subtilis | Excellent Inhibition | [9] |

| Indole-2-carboxamides | Mycobacterium tuberculosis | 0.39 | [15] |

MIC: Minimum Inhibitory Concentration, the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the reference method for determining the MIC of an antimicrobial agent.[16][17][18]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific microorganism.

Principle: The test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is identified as the lowest concentration at which no growth is observed after incubation.

Materials:

-

Bacterial or fungal strain

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound stock solution (in DMSO)

-

Sterile 96-well microtiter plates with flat bottoms

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

-

Positive control (media + inoculum, no drug)

-

Negative control (media only)

-

Multichannel pipette and plate reader (optional)

Procedure:

-

Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

-

Compound Dilution: Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column. This results in 50 µL per well with serially diluted compound concentrations.

-

Inoculum Preparation: Dilute the 0.5 McFarland standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the final standardized inoculum to each well (except the negative control wells). The final volume in each well will be 100 µL.

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (clear well). The positive control well should be turbid, and the negative control well should be clear.

Visualization: MIC Determination Workflow

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Part 3: Anti-inflammatory Activity - Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases. Indole derivatives have been shown to possess significant anti-inflammatory properties, making them attractive candidates for treating inflammatory disorders.[19][20][21]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of indole-2-carboxamide derivatives are often mediated by their ability to suppress the production of key pro-inflammatory mediators in immune cells like macrophages.[19]

-

Inhibition of Pro-inflammatory Cytokines: Compounds can effectively inhibit the lipopolysaccharide (LPS)-induced expression and release of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[19][22] These cytokines are central to the inflammatory cascade.

-

Suppression of Nitric Oxide (NO) Production: During inflammation, large amounts of nitric oxide are produced by inducible nitric oxide synthase (iNOS). Indole derivatives can reduce the production of NO, a key inflammatory mediator.[22][23]

-

COX Enzyme Inhibition: Some anti-inflammatory agents work by inhibiting cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins, another class of inflammatory mediators.[23]

Data Summary: In Vitro Anti-inflammatory Activity

The following table summarizes the activity of indole-2-formamide and -carboxamide derivatives in cellular models of inflammation.

| Compound ID/Modification | Assay | Target Mediator | Activity Metric (IC₅₀ in µM) | Reference |

| Compound 14f (Indole-2-carboxamide) | LPS-stimulated RAW 264.7 | TNF-α, IL-6 | Promising | [19] |

| Compound 14g (Indole-2-carboxamide) | LPS-stimulated RAW 264.7 | TNF-α, IL-6 | Promising | [19] |

| Compound 13b (Indole-2-formamide) | LPS-stimulated RAW 264.7 | NO | 10.992 | [22] |

| Compound 13b (Indole-2-formamide) | LPS-stimulated RAW 264.7 | IL-6 | 2.294 | [22] |

| Compound 13b (Indole-2-formamide) | LPS-stimulated RAW 264.7 | TNF-α | 12.901 | [22] |

IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocol: Measuring TNF-α Release from LPS-Stimulated Macrophages

This protocol provides a method for screening compounds for their ability to inhibit the production of a key pro-inflammatory cytokine.[19][24]

Objective: To quantify the inhibitory effect of a test compound on TNF-α secretion from LPS-stimulated macrophage-like cells (e.g., RAW 264.7 or THP-1).

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing the production and release of TNF-α. The amount of TNF-α released into the cell culture supernatant can be accurately measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete culture medium (DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound stock solution (in DMSO)

-

TNF-α ELISA Kit (murine)

-

96-well cell culture plates

-

CO₂ incubator

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂.

-

Pre-treatment: Prepare dilutions of the test compound in medium. Remove the old medium and add 100 µL of the compound dilutions to the cells. Incubate for 1-2 hours.

-

Stimulation: Prepare an LPS solution in medium at a concentration of 200 ng/mL. Add 10 µL of this solution to each well for a final LPS concentration of 100 ng/mL (adjust volumes and concentrations as needed). Include wells with cells + compound (no LPS), cells + LPS (no compound), and untreated cells.

-

Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.

-

Supernatant Collection: After incubation, centrifuge the plate at low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant from each well for analysis.

-

ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve from the ELISA standards. Calculate the concentration of TNF-α in each sample. Determine the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-only control. Calculate the IC₅₀ value.

Visualization: LPS-Induced Inflammatory Pathway

Caption: Site of action for indole derivatives in the LPS-induced inflammatory pathway.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The derivatives discussed in this guide demonstrate significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The versatility of the core structure allows for extensive chemical modification, enabling the fine-tuning of activity and selectivity against specific biological targets.

Future research should focus on:

-

Lead Optimization: Systematically exploring the structure-activity relationships to enhance potency and reduce off-target effects.

-

Mechanism Deconvolution: Further elucidating the precise molecular targets and signaling pathways modulated by the most active compounds.

-

In Vivo Validation: Progressing the most promising candidates from in vitro assays to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

The continued exploration of this privileged indole scaffold holds great promise for addressing unmet needs in oncology, infectious diseases, and inflammatory conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 15. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. integra-biosciences.com [integra-biosciences.com]

- 18. apec.org [apec.org]

- 19. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. theaspd.com [theaspd.com]

- 22. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ir.vistas.ac.in [ir.vistas.ac.in]

- 24. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate in Drug Discovery

Foreword: The Enduring Power of the Indole Nucleus

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for therapeutically significant agents. The indole nucleus is a paramount example of such a "privileged scaffold".[1][2] Its inherent structural features, including a hydrogen bond donor and a planar aromatic system, allow for diverse interactions with a multitude of biological targets. From anti-inflammatory agents to groundbreaking cancer therapies, the indole core has proven its versatility time and again.[3][4] This guide delves into a specific, yet highly promising, iteration of this scaffold: Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate . We will explore its synthetic accessibility, physicochemical properties, and, most importantly, its untapped potential as a starting point for the discovery of next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

The Core Scaffold: Physicochemical Properties and Synthetic Strategy

Molecular Profile of this compound

The subject of our focus is a substituted indole with the molecular formula C₁₂H₁₄N₂O₃ and a molecular weight of 234.25 g/mol .[5] The key structural features include an amino group at the C6 position, a methoxy group at the C5 position, and an ethyl carboxylate at the C2 position. These substituents are not mere decorations; they are crucial handles for synthetic elaboration and play a significant role in modulating the molecule's electronic properties and potential biological interactions.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O₃ | PubChem CID: 10966428[5] |

| Molecular Weight | 234.25 g/mol | PubChem CID: 10966428[5] |

| XLogP3 | 1.9 | PubChem CID: 10966428[5] |

| Hydrogen Bond Donor Count | 2 | PubChem CID: 10966428[5] |

| Hydrogen Bond Acceptor Count | 4 | PubChem CID: 10966428[5] |

| Rotatable Bond Count | 3 | PubChem CID: 10966428[5] |

The presence of both hydrogen bond donors (the indole N-H and the amino group) and acceptors (the carbonyl oxygen, the ester oxygen, and the methoxy oxygen) provides a rich pharmacophore for engaging with biological targets. The moderate lipophilicity, as indicated by the XLogP3 value, suggests a favorable starting point for developing drug candidates with good pharmacokinetic properties.

Proposed Synthetic Pathway: A Multi-step Approach

A potential forward synthesis would involve the following key steps:

-

Nitration: Starting from a commercially available dimethoxybenzene, a dinitration reaction would install nitro groups at positions that will ultimately become the C5 and C6 substituents.

-

Selective Reduction: A selective reduction of one nitro group to an amino group would yield the key aniline precursor.

-

Diazotization and Hydrazine Formation: The resulting aniline would undergo diazotization followed by reduction to form the corresponding phenylhydrazine.

-

Fischer Indole Synthesis: Condensation of the substituted phenylhydrazine with ethyl pyruvate under acidic conditions would lead to the formation of the indole ring, yielding the target compound.

This proposed route leverages common and well-understood organic transformations, making the scaffold accessible for laboratory-scale synthesis and further derivatization.

Application in Drug Discovery: A Scaffold Ripe with Potential

While direct applications of this compound as a central scaffold in published drug discovery campaigns are limited, its structural motifs are present in numerous biologically active molecules. By examining related structures, we can infer the potential therapeutic applications of this core.

Kinase Inhibition: A Promising Avenue

The indole nucleus is a well-established pharmacophore for kinase inhibitors.[8] The N-H of the indole can act as a hinge-binding motif, a crucial interaction for inhibiting many kinases. The substituents on our core scaffold provide multiple points for diversification to achieve potency and selectivity against various kinase targets.

For instance, derivatives of 7-azaindole, a bioisostere of indole, have been extensively explored as kinase inhibitors.[9] The structure-activity relationship (SAR) studies on these compounds have revealed that modifications at positions corresponding to C5 and C6 of our indole scaffold are critical for modulating kinase selectivity and potency. The amino group at C6 of our scaffold is a particularly attractive handle for introducing solubilizing groups or vectors to target specific cellular compartments.

Hypothetical Drug Discovery Workflow for Kinase Inhibitors:

Anticancer and Antiviral Potential

Indole-2-carboxylate derivatives have demonstrated significant potential as both anticancer and antiviral agents.[10] For example, certain indole-2-carboxylic acid derivatives have been identified as novel HIV-1 integrase strand transfer inhibitors.[11] The core structure of these inhibitors shares similarities with our scaffold, suggesting that derivatives of this compound could be explored for similar antiviral activity.

In the realm of oncology, indole derivatives have been developed to target various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and apoptosis evasion. The amino and methoxy substituents on our core scaffold can be strategically modified to enhance interactions with specific anticancer targets.

Experimental Protocols: A Practical Guide

To facilitate the exploration of this scaffold, we provide detailed, step-by-step methodologies for key assays relevant to the potential therapeutic applications discussed.

General Protocol for In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

-

Kinase of interest (recombinant, purified)

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Test compounds dissolved in DMSO

-

White, opaque 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

-

Kinase Reaction:

-

Add 2.5 µL of 2X kinase/substrate solution to each well of a 384-well plate.

-

Add 1 µL of the test compound dilution or DMSO (for control wells) to the appropriate wells.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 2.5 µL of 2X ATP solution.

-

Incubate for 60 minutes at room temperature.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol for MTT Cytotoxicity Assay

This assay is a colorimetric method for assessing cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Test compounds dissolved in DMSO

-

Clear, flat-bottomed 96-well plates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in a complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions.

-

Incubate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents a synthetically accessible and highly versatile scaffold for drug discovery. Its strategic substitution pattern provides multiple avenues for chemical elaboration, enabling the generation of diverse compound libraries. While its full potential is yet to be unlocked, the structural similarities to known bioactive molecules, particularly in the areas of kinase inhibition and anticancer therapy, strongly suggest that this core is a fertile ground for the development of novel therapeutics. The protocols provided herein offer a starting point for researchers to begin their exploration of this promising scaffold. Future work should focus on the development and optimization of a robust synthetic route to this core and the systematic exploration of its derivatization to build comprehensive structure-activity relationships against a range of therapeutic targets.

References

- 1. clyte.tech [clyte.tech]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. texaschildrens.org [texaschildrens.org]

- 5. atcc.org [atcc.org]

- 6. benchchem.com [benchchem.com]

- 7. protocols.io [protocols.io]

- 8. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. benchchem.com [benchchem.com]

The Versatile Scaffold: A Technical Guide to the Therapeutic Applications of Substituted Indole-2-Carboxylates

Introduction: The Privileged Indole-2-Carboxylate Core

The indole nucleus represents a cornerstone in medicinal chemistry, revered for its prevalence in natural products and its remarkable versatility as a pharmacophore.[1][2] Among its many derivatives, substituted indole-2-carboxylates have emerged as a particularly fruitful area of research, yielding compounds with a broad spectrum of therapeutic applications. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and potential therapeutic uses of this promising class of molecules, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and reproducibility.

The inherent structural features of the indole-2-carboxylate scaffold, including its aromaticity, hydrogen bonding capabilities, and the reactivity of the indole nitrogen and C3 position, provide a rich canvas for chemical modification.[1][3] These modifications allow for the fine-tuning of physicochemical properties and biological activity, leading to the development of potent and selective agents against a variety of diseases. This guide will explore the therapeutic landscape of substituted indole-2-carboxylates, with a focus on their applications in oncology, virology, inflammation, and neurodegenerative diseases.

Anticancer Applications: Targeting Key Pathways in Malignancy

Substituted indole-2-carboxylates have demonstrated significant potential as anticancer agents by targeting multiple pathways involved in tumor growth and progression.[4]

Dual EGFR/CDK2 Inhibition

A novel class of indole-2-carboxamides has been synthesized and shown to act as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[5] This dual-targeting approach is a promising strategy to overcome the limitations of single-target therapies, such as drug resistance.[5]

Certain derivatives, such as compounds 5d and 5e from a recent study, exhibited EGFR inhibitory effects with IC50 values of 89 ± 6 nM and 93 ± 8 nM, respectively, which are comparable to the standard drug erlotinib (IC50 = 80 ± 5 nM).[5] These compounds induce apoptosis and demonstrate significant antiproliferative activity against various cancer cell lines, particularly breast cancer (MCF-7).[5] The synthesis of these compounds typically involves a Fischer indole cyclization followed by alkaline hydrolysis and subsequent coupling with appropriate amines.[5]

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a typical procedure to assess the inhibitory activity of substituted indole-2-carboxylates against EGFR kinase.

Materials:

-

Recombinant human EGFR kinase domain

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 substrate

-

Test compounds (substituted indole-2-carboxylates)

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well microplates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add 5 µL of the test compound solution to each well. Include wells with a positive control (e.g., erlotinib) and a negative control (DMSO vehicle).

-

Add 20 µL of a solution containing the EGFR kinase and the poly(Glu, Tyr) substrate in kinase buffer to each well.

-

Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for EGFR.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Targeting 14-3-3η Protein in Liver Cancer

Researchers have designed and synthesized novel 1H-indole-2-carboxylic acid derivatives that target the 14-3-3η protein, a promising therapeutic target in hepatocellular carcinoma.[6] One such compound, C11 , displayed significant inhibitory activity against several human liver cancer cell lines, including chemotherapy-resistant cells, and induced G1-S phase cell cycle arrest.[6]

Data Presentation: Anticancer Activity of Lead Indole-2-Carboxylates

| Compound | Target(s) | Cancer Cell Line | IC50 (nM) | Reference |

| 5d | EGFR | MCF-7 | 89 ± 6 | [5] |

| 5e | EGFR | MCF-7 | 93 ± 8 | [5] |

| C11 | 14-3-3η | Bel-7402 | Not specified | [6] |

| Tricyclic Derivative | Cannabinoid Receptors (antagonist) | Pediatric Glioma | Moderate activity | [7] |

| 6i | EGFR, HER2, VEGFR-2, CDK2 | MCF-7 | 6100 ± 400 | [4] |

| 6v | EGFR, HER2, VEGFR-2, CDK2 | MCF-7 | 6490 ± 300 | [4] |

Antiviral Activity: A Broad-Spectrum Approach

The indole-2-carboxylate scaffold has proven to be a valuable starting point for the development of potent antiviral agents with broad-spectrum activity against a range of RNA viruses.[8][9]

HIV-1 Integrase Inhibition

A significant area of investigation has been the development of indole-2-carboxylic acid derivatives as HIV-1 integrase strand transfer inhibitors (INSTIs).[10][11][12][13] These compounds function by chelating with two Mg2+ ions within the active site of the integrase enzyme, thereby preventing the integration of the viral DNA into the host genome.[10][11]

Through structural optimization, researchers have identified compounds with potent inhibitory effects. For instance, compound 17a demonstrated a marked inhibition of integrase with an IC50 value of 3.11 µM.[10] Further optimization led to derivative 20a , which exhibited an even more potent IC50 of 0.13 µM.[12][13] The binding mode analysis revealed that introducing a halogenated benzene ring at the C6 position and a long branch at the C3 position of the indole core enhances the interaction with the viral DNA and a hydrophobic cavity near the active site, respectively.[10][12][13]

Diagram: Mechanism of HIV-1 Integrase Inhibition

Caption: Indole-2-carboxylate derivatives inhibit HIV-1 integrase by chelating Mg²⁺ ions and interacting with viral DNA.

Broad-Spectrum Antiviral Activity

Beyond HIV, indole-2-carboxamide compounds have displayed inhibitory activity against a variety of RNA viruses, including those from the Togaviridae, Bunyaviridae, Picornaviridae, and Paramyxoviridae families.[8] While the precise molecular target is still under investigation, it is suggested that these compounds may target a host factor involved in cap-dependent translation.[8]

Anti-Inflammatory and Neuroprotective Roles

The versatility of the indole-2-carboxylate scaffold extends to the treatment of inflammatory and neurodegenerative diseases.

Modulation of Inflammatory Pathways

A series of novel indole-2-carboxamide derivatives have been synthesized and shown to effectively inhibit the lipopolysaccharides (LPS)-induced expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages.[14] In vivo studies have demonstrated that administration of lead compounds resulted in significant improvements in lung histopathology in a mouse model of sepsis, without apparent organ toxicity.[14] Another indole-2-carboxamide derivative, LG4, has been shown to alleviate diabetic kidney disease by inhibiting MAPK-mediated inflammatory responses.[15]

Diagram: Experimental Workflow for Anti-Inflammatory Screening

Caption: Workflow for screening indole-2-carboxamides for anti-inflammatory activity.

Neuroprotection and NMDA Receptor Antagonism

Substituted indole-2-carboxylates have been identified as potent antagonists of the strychnine-insensitive glycine binding site on the N-methyl-D-aspartate (NMDA) receptor.[16][17] Overactivation of NMDA receptors is implicated in excitotoxic neuronal death associated with conditions like stroke and epilepsy.[17] By competitively inhibiting the potentiation of NMDA-gated currents by glycine, these compounds can offer a neuroprotective effect.[17]

One derivative, 3-[2-[(Phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid, displayed nanomolar affinity for the glycine binding site and effectively inhibited NMDA-induced convulsions in mice.[16] The indole scaffold is also being explored for its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's by targeting pathways related to oxidative stress, protein aggregation, and neuroinflammation.[2][18][19]

Conclusion and Future Directions

Substituted indole-2-carboxylates represent a highly versatile and privileged scaffold in modern drug discovery. The ability to readily modify the core structure has led to the identification of potent and selective compounds with diverse therapeutic applications, spanning oncology, virology, inflammation, and neurodegeneration. The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and mechanisms of action, holds immense promise for the development of novel therapeutics to address significant unmet medical needs. Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds to facilitate their translation into clinical candidates.

References

- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]

- 2. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tricyclic Indole-2-Carboxamides Show Antitumor Properties - ChemistryViews [chemistryviews.org]

- 8. madbarn.com [madbarn.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 12. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An Indole-2-Carboxamide Derivative, LG4, Alleviates Diabetic Kidney Disease Through Inhibiting MAPK-Mediated Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. hilarispublisher.com [hilarispublisher.com]

- 19. mdpi.com [mdpi.com]

The Strategic Utility of Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate as a Precursor for Novel Heterocyclic Compounds: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of biologically active compounds. Within this privileged scaffold, Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate emerges as a highly versatile and strategically important precursor for the synthesis of novel heterocyclic systems. Its unique substitution pattern, featuring a nucleophilic amino group at the C-6 position, an activating methoxy group at C-5, and an electrophilic carboxylate at C-2, provides a rich platform for a diverse range of chemical transformations. This technical guide delves into the synthesis, reactivity, and application of this key intermediate, providing a comprehensive resource for researchers engaged in the discovery and development of new therapeutic agents. We will explore its utility in the construction of medicinally relevant fused heterocyclic systems, including pyrido[4,3-b]indoles (γ-carbolines) and pyrazino[2,3-g]indoles, and discuss the significant biological activities, particularly anticancer properties, exhibited by these derivatives.

Introduction: The Significance of the 6-Aminoindole Scaffold

The indole ring system is a recurring motif in a multitude of natural products and synthetic drugs, renowned for its ability to interact with a wide range of biological targets. The strategic placement of functional groups on the indole core can dramatically influence its pharmacological profile. This compound presents a particularly interesting substitution pattern. The 6-amino group serves as a key nucleophilic handle for the construction of fused ring systems, while the adjacent C-5 methoxy group electronically activates the benzene portion of the indole, influencing its reactivity. Furthermore, the C-2 ethyl carboxylate provides a site for further modification or can participate in cyclization reactions. This unique combination of functionalities makes it an ideal starting material for generating libraries of complex heterocyclic compounds with diverse biological activities. The exploration of this precursor opens avenues for the discovery of novel therapeutics, particularly in the realm of oncology.[1][2]

Synthesis of the Core Precursor: this compound

A robust and scalable synthesis of the title compound is paramount for its widespread application. A reliable synthetic strategy involves a multi-step sequence commencing with a Japp-Klingemann reaction, followed by a Fischer indole synthesis, and concluding with the reduction of a nitro group. This approach offers a logical and efficient pathway to the desired 6-aminoindole derivative.

Synthetic Pathway Overview

The overall synthetic transformation can be visualized as a three-stage process, starting from readily available starting materials.

Detailed Experimental Protocol

Stage 1: Synthesis of the Arylhydrazone Intermediate via Japp-Klingemann Reaction [3][4]

-

Rationale: The Japp-Klingemann reaction is a reliable method for the synthesis of arylhydrazones from β-ketoesters and diazonium salts. The reaction proceeds via electrophilic attack of the diazonium ion on the enolate of the β-ketoester, followed by cleavage of the acetyl group.

-

Procedure:

-

To a stirred solution of 4-methoxy-3-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes to ensure complete diazotization.

-

In a separate flask, ethyl 2-methylacetoacetate (1.1 eq) is dissolved in ethanol, and a solution of sodium hydroxide (2.0 eq) in water is added. The mixture is stirred at room temperature for 1 hour to generate the enolate.

-

The cold diazonium salt solution is then added slowly to the enolate solution at 0-5 °C with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

The precipitated arylhydrazone is collected by filtration, washed with water, and dried under vacuum.

-

Stage 2: Fischer Indole Synthesis to form Ethyl 6-nitro-5-methoxy-1H-indole-2-carboxylate [5][6][7]

-

Rationale: The Fischer indole synthesis is a classic and versatile method for constructing the indole ring from an arylhydrazone and a ketone or aldehyde under acidic conditions. Polyphosphoric acid (PPA) is a common and effective catalyst for this cyclization.

-

Procedure:

-

The arylhydrazone from Stage 1 (1.0 eq) is added portion-wise to preheated polyphosphoric acid (10-20 eq by weight) at 80-90 °C with mechanical stirring.

-

The reaction mixture is heated at 90-100 °C for 1-2 hours, monitoring the reaction progress by TLC.

-

After completion, the hot reaction mixture is poured onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by filtration, washed thoroughly with water until the filtrate is neutral, and dried.

-

The crude product can be purified by recrystallization from ethanol to afford the desired nitroindole.[8]

-

Stage 3: Reduction of the Nitro Group to afford this compound [8]

-

Rationale: The reduction of the aromatic nitro group to an amine is a standard transformation. The use of iron powder in the presence of an ammonium chloride solution is a classic, effective, and relatively mild method for this reduction.

-

Procedure:

-

A mixture of ethyl 6-nitro-5-methoxy-1H-indole-2-carboxylate (1.0 eq), iron powder (5.0 eq), and ammonium chloride (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v) is heated at reflux with stirring.

-

The reaction is monitored by TLC until the starting material is consumed (typically 2-4 hours).

-

The hot reaction mixture is filtered through a pad of celite to remove the iron salts. The celite pad is washed with hot ethanol.

-

The combined filtrate is concentrated under reduced pressure to remove the ethanol.

-

The aqueous residue is basified with a saturated sodium bicarbonate solution and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

Purification by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) affords the pure this compound.

-

| Step | Reaction | Key Reagents | Typical Yield |

| 1 | Japp-Klingemann Reaction | NaNO₂, HCl, Ethyl 2-methylacetoacetate, NaOH | 70-85% |

| 2 | Fischer Indole Synthesis | Polyphosphoric Acid | 60-75% |

| 3 | Nitro Group Reduction | Fe, NH₄Cl | 85-95% |

Reactivity and Applications in the Synthesis of Novel Heterocycles

The strategic placement of the amino group at the C-6 position of the indole nucleus opens up a plethora of possibilities for the construction of fused heterocyclic systems of medicinal importance. This section will focus on the synthesis of two such prominent classes: pyrido[4,3-b]indoles (γ-carbolines) and pyrazino[2,3-g]indoles.

Synthesis of Pyrido[4,3-b]indoles (γ-Carbolines)

γ-Carbolines are a class of heterocyclic compounds that have demonstrated a wide range of biological activities, including anticancer, anti-Alzheimer's, and DNA intercalating properties.[9] The 6-amino group of our precursor provides a key entry point for the construction of the pyridine ring fused to the indole core.

The Graebe-Ullmann reaction offers a classical yet effective method for the synthesis of carbolines.[2][10][11] This reaction involves the diazotization of an amino-biaryl compound, followed by an intramolecular cyclization with the loss of nitrogen gas. In our case, the 6-aminoindole can be transformed into a pyridyl-substituted indole, which then undergoes the Graebe-Ullmann cyclization.

Protocol: Synthesis of a γ-Carboline Derivative

-

Synthesis of the N-pyridyl-6-aminoindole: A mixture of this compound (1.0 eq), a suitable halopyridine (e.g., 2-chloropyridine, 1.2 eq), and a base such as potassium carbonate (2.0 eq) in a high-boiling solvent like DMF is heated at 120-140 °C for 12-24 hours. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

-

Graebe-Ullmann Cyclization: The purified N-pyridyl-6-aminoindole (1.0 eq) is dissolved in a mixture of acetic acid and concentrated hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite (1.1 eq) is added dropwise. The resulting diazonium salt solution is then heated to 80-100 °C until nitrogen evolution ceases. The reaction mixture is cooled, neutralized with a base, and extracted with an organic solvent. The crude γ-carboline is purified by chromatography.

Synthesis of Pyrazino[2,3-g]indoles

Pyrazinoindoles are another class of fused heterocyclic compounds that have garnered significant interest due to their diverse pharmacological activities, including anticancer, antiviral, and CNS-related properties.[12][13] The 6-amino group of our precursor, after conversion to a vicinal diamine, is a key structural element for the construction of the fused pyrazine ring.

A common strategy for the synthesis of pyrazines and related fused systems is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. Therefore, the 6-amino group of our precursor needs to be elaborated into a 6,7-diaminoindole derivative.

Protocol: Synthesis of a Pyrazino[2,3-g]indole Derivative

-

Nitration at C-7: To a solution of this compound (1.0 eq) in a suitable solvent such as acetic acid, a nitrating agent (e.g., nitric acid) is added dropwise at a controlled temperature. The reaction is monitored until completion, and the product is isolated by pouring the mixture into water and filtering the precipitate.

-

Reduction of the Nitro Group: The resulting 6-amino-7-nitroindole derivative is reduced to the corresponding 6,7-diaminoindole using a method similar to the one described in section 2.2 (Stage 3), for example, with iron and ammonium chloride or by catalytic hydrogenation.

-

Condensation and Cyclization: The 6,7-diaminoindole (1.0 eq) is dissolved in a suitable solvent like ethanol or acetic acid. An α-dicarbonyl compound (e.g., glyoxal, diacetyl, or benzil, 1.0 eq) is added, and the mixture is heated at reflux for several hours. Upon cooling, the pyrazino[2,3-g]indole derivative often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization.

Biological Activities of Derived Heterocyclic Compounds

The novel heterocyclic compounds synthesized from this compound have shown significant potential in the field of drug discovery, particularly as anticancer agents.

Anticancer Activity of Pyrido[4,3-b]indoles (γ-Carbolines)

Several studies have highlighted the potent cytotoxic and antitumor properties of γ-carboline derivatives.[1][2] For instance, certain dipyrido[4,3-b][3,4-f]indole compounds, which share a structural resemblance to the DNA intercalating agents ellipticines, have demonstrated significant activity against L1210 leukemia.[2] The substitution pattern on the γ-carboline nucleus plays a crucial role in its anticancer activity. For example, the introduction of a 4-methyl group has been shown to be beneficial for the antitumor properties.[1] Furthermore, a series of 9-aryl-5H-pyrido[4,3-b]indole derivatives have been identified as tubulin polymerization inhibitors, with some compounds exhibiting potent anti-proliferative activity against various cancer cell lines, including HeLa, SGC-7901, and MCF-7.[14]

| Compound Class | Target/Mechanism | Cancer Cell Lines | Reference |

| Dipyrido[4,3-b][3,4-f]indoles | DNA intercalation | L1210 Leukemia | [2] |

| 4-Methyl-pyrido[4,3-b]indoles | Not specified | Various in vitro and in vivo models | [1] |

| 9-Aryl-5H-pyrido[4,3-b]indoles | Tubulin polymerization inhibition | HeLa, SGC-7901, MCF-7 | [14] |

Anticancer Activity of Pyrazino[2,3-g]indoles

Pyrazinoindoles have also emerged as a promising class of anticancer agents.[14][15] Structure-activity relationship (SAR) studies on pyrazino[1,2-a]indol-1(2H)-ones, which are structurally related to the pyrazino[2,3-g]indole system, have identified compounds with potent inhibitory activities against reactive oxygen species (ROS) generation and significant anticancer activity against a panel of cancer cell lines.[14] The nature and position of substituents on the pyrazinoindole core are critical for their biological activity. For example, in a series of indole-tethered pyrazoline derivatives, compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced antitumor activity.[15]

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide array of novel heterocyclic compounds. Its strategic functionalization allows for the efficient construction of medicinally relevant scaffolds such as pyrido[4,3-b]indoles and pyrazino[2,3-g]indoles. The derivatives of these heterocyclic systems have demonstrated significant biological activities, particularly as potent anticancer agents. This technical guide has provided a comprehensive overview of the synthesis of the core precursor, detailed protocols for its conversion into complex heterocyclic systems, and an insight into the biological potential of the resulting compounds. The continued exploration of this privileged precursor is expected to lead to the discovery of new and effective therapeutic agents for the treatment of cancer and other diseases.

References

- 1. Synthesis and antitumor properties of new 4-methyl-substituted- pyrido[4,3-b]indoles (gamma-carbolines) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumoral activity of dipyrido [4,3-b] [3,4-f] indoles on L 1210 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. organicreactions.org [organicreactions.org]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. zenodo.org [zenodo.org]

- 9. Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer Activity of Novel pyrido[2,3-b]indolizine Derivatives: The Relevance of Phenolic Substituents | Anticancer Research [ar.iiarjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijcrt.org [ijcrt.org]

The Emergence of a Key Intermediate: A Technical Guide to the Discovery and History of Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical significance of Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate. While not a household name in the broader scientific community, this polysubstituted indole derivative has carved out a critical niche as a pivotal intermediate in the industrial synthesis of Pyrroloquinoline Quinone (PQQ), a compound of significant interest in nutrition and medicine. This document will delve into the chemical context of indole derivatives, detail the synthetic pathways to this compound, and trace its history, which is intrinsically linked to the quest for a scalable production of PQQ. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a deep understanding of this important, yet often overlooked, molecule.

Introduction: The Indole Nucleus - A Privileged Scaffold in Medicinal Chemistry

The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry.[1] Its unique structural and electronic properties have made it a "privileged scaffold," meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility is evidenced by the prevalence of the indole motif in a vast array of natural products and synthetic pharmaceuticals with diverse therapeutic applications.[2][3]

From the neurotransmitter serotonin to the anti-cancer agent vincristine, the indole nucleus is a recurring theme in biologically active molecules.[3][4] The ability to functionalize the indole ring at various positions allows for the fine-tuning of a compound's pharmacological profile, making indole derivatives a fertile ground for drug discovery. The subject of this guide, this compound, is a prime example of a synthetically tailored indole derivative designed for a specific and crucial purpose.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of this compound is essential for its application in synthesis.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 107575-60-0 | PubChem[5] |

| Molecular Formula | C₁₂H₁₄N₂O₃ | PubChem[5] |

| Molecular Weight | 234.25 g/mol | PubChem[5] |

| Appearance | Grey Solid | Pharmaffiliates[6] |

The Synthetic Pathway: A Detailed Protocol

The most detailed and publicly accessible synthesis of this compound is described in the context of Pyrroloquinoline Quinone (PQQ) production. A 2007 patent outlines a robust, multi-step process that has become a cornerstone for the industrial supply of this key intermediate.[7] The synthesis is a testament to classical organic chemistry principles, culminating in the highly functionalized indole ring.

The overall synthetic workflow can be visualized as a multi-stage process, beginning with the construction of a precursor, ethyl 6-formylamino-5-methoxy-1H-indole-2-carboxylate, which is then deprotected to yield the target compound.

Caption: High-level overview of the synthetic route to this compound.

Step-by-Step Experimental Protocol

The following protocol is an adapted summary of the synthesis described in US Patent 2007/0072894 A1.[7]

Part A: Synthesis of Ethyl 6-formylamino-5-methoxy-1H-indole-2-carboxylate (Precursor)

-

Diazotization: N-(5-amino-2-methoxyphenyl)-formamide is treated with sodium nitrite and fluoroboric acid in a mixture of water and ethanol.

-

Japp-Klingemann Reaction: The resulting diazonium salt is then coupled with ethyl 2-methylacetoacetate in the presence of sodium acetate and water to form ethyl 2-[(3-formylamino-4-methoxyphenyl)hydrazono]-propionate.

-

Fischer Indole Synthesis: The hydrazono-propionate intermediate is cyclized by heating in formic acid. Upon cooling and addition of ethanol, the product, ethyl 6-formylamino-5-methoxy-1H-indole-2-carboxylate, precipitates and is collected by filtration.

Part B: Synthesis of this compound (Target Compound)

-

Hydrolysis (Deprotection): The precursor, ethyl 6-formylamino-5-methoxy-1H-indole-2-carboxylate, is suspended in a solution of acetone, concentrated hydrochloric acid, and water.

-

Reflux: The reaction mixture is heated to reflux for approximately four hours.

-

Isolation: The mixture is cooled to 0°C, and the resulting solid is collected by vacuum filtration.

-

Neutralization: The dried solid is then stirred in an aqueous solution of sodium hydroxide (1.5N) for 45 minutes.

-

Final Product Collection: The product, this compound, is collected by vacuum filtration, washed, and dried.

Discovery and Historical Context: The PQQ Connection

The history of this compound is inextricably linked to the discovery and subsequent synthetic efforts towards Pyrroloquinoline Quinone (PQQ), also known as methoxatin. PQQ was first identified as a novel coenzyme in bacterial dehydrogenases in 1979.[8] Its unique tricyclic ortho-quinone structure and its role as a redox cofactor sparked significant interest in the scientific community, leading to numerous efforts to achieve its total synthesis.

The first total syntheses of PQQ were reported concurrently in 1981 by the research groups of E. J. Corey and S. M. Weinreb.[1] These early synthetic routes were groundbreaking, confirming the structure of PQQ, but were often lengthy and low-yielding, making them unsuitable for large-scale production.

While the exact first synthesis of this compound is not prominently documented in the primary literature, its emergence as a key chemical intermediate appears to be a direct result of the need for a more efficient and scalable synthesis of PQQ. The 2007 patent that details its synthesis represents a significant advancement in the production of PQQ, allowing for its wider study and commercialization as a nutritional supplement.[7][9] This indole derivative's specific substitution pattern is tailor-made for the subsequent construction of the PQQ framework.

The synthetic utility of this compound lies in its role as a nucleophile in the construction of the tricyclic PQQ core. The amino group at the 6-position is crucial for the subsequent annulation reaction that forms the quinoline ring system of PQQ.

References

- 1. Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP2918585A1 - Pyrroloquinoline quinone disodium salt crystal - Google Patents [patents.google.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20070072894A1 - Synthesis of pyrroloquinoline quinone (PQQ) - Google Patents [patents.google.com]

- 7. fda.gov [fda.gov]

- 8. Synthesis of erythro-alpha-amino beta-hydroxy carboxylic acid esters by diastereoselective photocycloaddition of 5-methoxyoxazoles with aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

Chemical reactivity and stability of "Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate"

An In-depth Technical Guide to the Chemical Reactivity and Stability of Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate

Authored by: A Senior Application Scientist

Introduction

This compound is a polysubstituted indole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique arrangement of an electron-rich indole nucleus, a nucleophilic amino group, a directing methoxy group, and a modifiable carboxylate ester function makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules and complex heterocyclic systems. This guide provides an in-depth analysis of its chemical stability and reactivity, offering field-proven insights and predictive analysis based on the interplay of its constituent functional groups. The protocols and mechanistic discussions herein are designed to empower researchers, scientists, and drug development professionals to effectively utilize this building block in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

Understanding the inherent electronic and steric properties of this compound is fundamental to predicting its behavior.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C12H14N2O3 | N/A |

| Molecular Weight | 234.25 g/mol | N/A |

| Appearance | Off-white to light brown solid (predicted) | N/A |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; likely insoluble in water. | N/A |

| Key Functional Groups | Indole NH, Aromatic Amine (-NH2), Methoxy Ether (-OCH3), Ethyl Ester (-COOEt) | N/A |

The molecule's reactivity is governed by the synergistic and antagonistic electronic effects of its substituents. The 6-amino and 5-methoxy groups are potent electron-donating groups (EDGs) that strongly activate the benzene portion of the indole ring towards electrophilic substitution. Conversely, the ethyl 2-carboxylate group is an electron-withdrawing group (EWG) that deactivates the pyrrole ring. This electronic dichotomy is a central theme in its chemistry.

Chemical Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and reaction setup.

pH Sensitivity

The presence of a basic amino group and an acid/base-labile ester makes the compound susceptible to degradation under non-neutral pH conditions.

-

Acidic Conditions (pH < 4): The aromatic amino group will be protonated to form an ammonium salt, reducing its nucleophilicity and its activating effect on the ring. Prolonged exposure to strong acids, especially at elevated temperatures, can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

-

Basic Conditions (pH > 9): Strong bases (e.g., NaOH, KOH) will readily saponify the ethyl ester, yielding the carboxylate salt. The indole N-H is also acidic (pKa ≈ 17) and can be deprotonated by strong bases.

Oxidative and Light Sensitivity

Indoles, particularly electron-rich derivatives like this one, are prone to oxidation.

-

Aerial Oxidation: Over time, exposure to air and light can lead to the formation of colored impurities through oxidative dimerization and polymerization. The 6-amino group is especially susceptible to oxidation.

-

Storage Recommendation: To maintain purity, the compound should be stored under an inert atmosphere (Argon or Nitrogen), protected from light, and kept at refrigerated temperatures (2-8 °C).

Chemical Reactivity and Synthetic Utility

The synthetic value of this molecule lies in the selective modification of its multiple reactive sites. The following sections detail the reactivity of each key functional group, providing validated protocols and mechanistic rationale.

Reactivity of the 6-Amino Group

The primary aromatic amine is a potent nucleophile and a versatile handle for functionalization.

The amino group readily undergoes acylation with acid chlorides or anhydrides to form amides. This reaction is often performed to protect the amino group or to introduce new structural motifs.

Experimental Protocol: N-Acetylation

-

Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or THF) containing a non-nucleophilic base like triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add acetyl chloride (1.1 eq) dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-